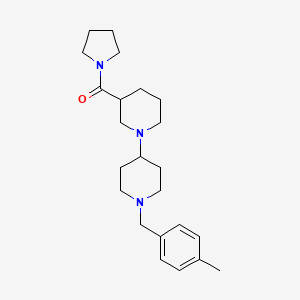
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, also known as DMAPT, is a small molecule that has been extensively studied for its potential as an anti-cancer agent.
Mecanismo De Acción
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile inhibits NF-κB activity by targeting the upstream kinase IKKβ, which is responsible for the activation of NF-κB. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile binds to a specific cysteine residue in IKKβ, leading to its inactivation and subsequent inhibition of NF-κB. This results in the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have anti-cancer activity in a variety of cancer cell lines, including breast, prostate, lung, and leukemia. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy. In addition, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for other diseases such as rheumatoid arthritis and age-related macular degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its specificity for IKKβ, which reduces the risk of off-target effects. However, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is also relatively unstable and can undergo degradation in aqueous solutions, which can affect its activity and potency. In addition, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can be toxic at high concentrations, which can limit its use in vivo.
Direcciones Futuras
For 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile research include the development of more stable analogs and formulations for in vivo use, as well as the investigation of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, the combination of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile with other anti-cancer agents and immunotherapies is an area of active research. Finally, the identification of biomarkers that predict response to 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile treatment could improve patient selection and treatment outcomes.
Métodos De Síntesis
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 2,4-dimethoxy-5-nitrobenzaldehyde, followed by a Knoevenagel condensation reaction with malononitrile. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that is overexpressed in many cancer cells and is involved in the regulation of cell survival, proliferation, and resistance to chemotherapy. By inhibiting NF-κB activity, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy.
Propiedades
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-16-9-17(26-2)15(22(23)24)8-11(16)7-12(10-19)18-20-13-5-3-4-6-14(13)21-18/h3-9H,1-2H3,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBFSUNULODRQU-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)


![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)
![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)